Product packaging for (2-Hydroxybenzylidene)salicylohydrazide(Cat. No.:CAS No. 3232-36-8)

(2-Hydroxybenzylidene)salicylohydrazide

Cat. No.: B1662304
CAS No.: 3232-36-8
M. Wt: 256.26 g/mol
InChI Key: OMCYEZUIYGPHDJ-DHDCSXOGSA-N
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Description

Contextualization within Hydrazone and Schiff Base Chemistry

Salicylidene salicylhydrazide belongs to two important classes of organic compounds: Schiff bases and hydrazones. researchgate.net This dual classification is central to its chemical properties and reactivity.

Schiff Bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. In the case of Salicylidene salicylhydrazide, the imine group (C=N) is a defining feature of its structure. primescholars.com Schiff bases and their metal complexes are a cornerstone in the development of coordination chemistry, offering a flexible series of ligands that can bind with various metal ions. primescholars.com

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are related to ketones and aldehydes by the replacement of the oxygen with the =NNH₂ functional group. These are formed by the reaction of hydrazines with aldehydes or ketones. researchgate.net Specifically, Salicylidene salicylhydrazide is an acylhydrazone, a subclass of hydrazones that has been a focus of medicinal chemists due to the presence of the azomethine group (-CH=N-NH) attached to a carbonyl group. researchgate.net Aroyl hydrazones and their coordination compounds are recognized for their biological activities and their ability to inhibit various enzymatic reactions. nih.gov

The synthesis of Salicylidene salicylhydrazide exemplifies these classifications. It is most commonly prepared through a condensation reaction between salicylaldehyde (B1680747) and salicylhydrazide, typically under reflux in an ethanol (B145695) or methanol (B129727) medium. chemicalbook.comsci-hub.se This reaction leads to the formation of the characteristic hydrazone linkage.

Significance and Research Trajectories of the Chemical Compound

The scientific interest in Salicylidene salicylhydrazide stems from its diverse biological activities and its utility as a ligand in coordination chemistry. Research on this compound has followed several key trajectories:

Coordination Chemistry and Metal Complexes: Salicylidene salicylhydrazide is a known chelator of metal ions. nih.govresearchgate.netmedchemexpress.com Its structure contains multiple coordination sites, which allows it to form stable complexes with a variety of transition metals. researchgate.net Researchers have synthesized and characterized numerous metal complexes of Salicylidene salicylhydrazide and its derivatives with ions such as copper(II), nickel(II), manganese(II), iron(III), zinc(II), and terbium(III). nih.govnih.govnih.gov The study of these complexes is a significant area of research, focusing on their structural properties, stability, and potential applications. nih.govjpsionline.com

Antimicrobial and Antifungal Applications: While the compound itself has been studied for biological activity, a major research focus has been on the antimicrobial properties of its metal complexes. nih.gov Studies have shown that metal complexes of Schiff bases derived from salicylhydrazide exhibit antibacterial and antifungal activities. nih.govnih.gov For instance, iron(III) complexes of a related salophene-type Schiff base have demonstrated promising antimicrobial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antimicrobial efficacy of these complexes is often greater than that of the free ligand. researchgate.net

Antimicrobial Activity of Related Schiff Base Metal Complexes
ComplexMicroorganismActivity (MIC90 µg/mL)Reference
Chlorido[(N,N'-bis(salicylidene)-1,2-phenylenediamine]iron(III)S. aureus0.781 nih.gov
Chlorido[(N,N'-bis(salicylidene)-1,2-phenylenediamine]iron(III)MRSA0.781 nih.gov

Neuropharmacology: A significant discovery was the identification of Salicylidene salicylhydrazide as a potent and selective inhibitor of GABAᴀ (gamma-aminobutyric acid type A) receptors that contain the β1 subunit. nih.govnih.gov It acts as an allosteric modulator, meaning it binds to a site on the receptor that is different from the GABA binding site. nih.govresearchgate.net This finding has opened up avenues for its investigation in neuroscience, particularly for understanding the role of β1-containing GABAᴀ receptors in the nervous system. nih.govnih.gov

Inhibitory Activity of Salicylidene salicylhydrazide (SCS) on GABAᴀ Receptors
Receptor SubtypeIC₅₀ Value (nM)Maximum Inhibition (%)Reference
α2β1γ1θ3256 ± 5 nih.govnih.gov
α2β1γ15.368.1 ± 2.7 nih.govnih.gov
α1β1γ1θNot Determined74.3 ± 1.4 nih.gov

Anticancer Research: In vitro studies have indicated that Salicylidene salicylhydrazide possesses cytotoxic properties comparable to the established chemotherapy drug cisplatin. nih.govresearchgate.net It has shown potential against various cancer cell lines. This has prompted further investigation into its mechanism of action and its potential development as a chemotherapeutic agent.

Fluorescence and Luminescence: Acylhydrazone derivatives, including those related to Salicylidene salicylhydrazide, are being explored for their fluorescent properties. ccspublishing.org.cn The synthesis of terbium complexes with salicylhydrazide-salicylacylhydrazone derivatives has been reported, and these complexes exhibit the characteristic luminescence of the terbium ion. sci-hub.senih.gov This line of research is aimed at developing new fluorescent materials for applications in sensors, lasers, and displays. sci-hub.se Some Schiff bases derived from salicylaldehyde also show photochromic properties, changing color upon exposure to UV light, which is linked to C=N isomerization and excited-state intramolecular proton transfer (ESIPT) mechanisms. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O3 B1662304 (2-Hydroxybenzylidene)salicylohydrazide CAS No. 3232-36-8

Properties

CAS No.

3232-36-8

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H12N2O3/c17-12-7-3-1-5-10(12)9-15-16-14(19)11-6-2-4-8-13(11)18/h1-9,17-18H,(H,16,19)/b15-9-

InChI Key

OMCYEZUIYGPHDJ-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=CC=C2O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O

Other CAS No.

3232-36-8

Pictograms

Irritant

Synonyms

Salicylidene salicylhydrazide

Origin of Product

United States

Advanced Synthetic Methodologies for Salicylidene Salicylhydrazide and Its Analogues

Refined Condensation Reactions for Salicylidene salicylhydrazide Synthesis

The foundational method for synthesizing Salicylidene salicylhydrazide is the condensation reaction between salicylaldehyde (B1680747) and salicylhydrazide. This reaction, while straightforward in principle, is subject to optimization to enhance yield, purity, and reaction efficiency.

Optimization of Reaction Conditions and Parameters

The efficiency of the condensation reaction is highly dependent on parameters such as temperature, reaction time, and catalyst concentration. While specific optimization studies for Salicylidene salicylhydrazide are not extensively detailed in the literature, principles from similar Schiff base syntheses can be applied. For instance, in related preparations, screening of temperatures and catalyst concentrations has been shown to be crucial for maximizing product yield. A systematic approach often involves varying one parameter while keeping others constant to identify the optimal conditions. For example, in a different multi-component reaction, it was found that increasing the catalyst concentration from 5 mol% to 15 mol% significantly improved the yield, while a further increase to 20 mol% offered no additional benefit chemijournal.com. Similarly, temperature screening is vital, as insufficient heat may lead to slow reaction rates, while excessive temperatures can promote side reactions and decomposition.

Influence of Solvent Systems on Reaction Efficiency and Yield

The choice of solvent plays a pivotal role in the synthesis of Schiff bases, influencing reactant solubility, reaction rate, and product isolation. Common solvents for the synthesis of Salicylidene salicylhydrazide and its analogues include alcohols like methanol (B129727) and ethanol (B145695). chemicalbook.com These protic solvents are effective at dissolving the starting materials and facilitating the reaction.

The presence of water in the reaction medium can have a complex effect. While the condensation reaction produces water as a byproduct, and its removal can drive the equilibrium towards the product, some studies on other Schiff bases have shown that traces of water can be beneficial. nih.gov Conversely, in alcoholic solutions, an excess of water can lead to the hydrolysis of the imine bond, thereby reducing the yield. nih.gov In recent years, there has been a growing interest in green chemistry, which has led to the exploration of water as a solvent for Schiff base synthesis. researchgate.netrecentscientific.com Performing the reaction in an aqueous medium can offer advantages such as reduced cost, lower environmental impact, and simplified workup procedures. recentscientific.com

Below is an interactive data table summarizing the impact of different solvent systems on Schiff base synthesis, based on general findings in the field.

Solvent SystemTypical Reaction ConditionsAdvantagesDisadvantages
Methanol/EthanolRefluxGood solubility of reactants, generally good yields. chemicalbook.comUse of volatile organic compounds.
WaterMicrowave irradiation or stirring at ambient temperatureEnvironmentally friendly, low cost, often simple workup. researchgate.netrecentscientific.comPotential for hydrolysis of the product. nih.gov
Solvent-freeMicrowave irradiationRapid reaction, high yields, environmentally friendly.May not be suitable for all reactants.

Catalytic Approaches in Synthetic Protocols

The condensation reaction for Schiff base formation can be accelerated through the use of catalysts. Typically, the reaction is catalyzed by either acids or bases. The formation of the carbinolamine intermediate is often the rate-determining step and is susceptible to acid catalysis. chemijournal.com However, the acid concentration must be carefully controlled, as high concentrations can lead to the protonation of the amine reactant, rendering it non-nucleophilic. chemijournal.com

Various catalysts have been employed in Schiff base synthesis, including:

Acid Catalysts : Glacial acetic acid and p-toluenesulfonic acid are commonly used to facilitate the dehydration of the carbinolamine intermediate. mdpi.comnih.gov

Base Catalysts : Bases can also catalyze the dehydration step of the carbinolamine. chemijournal.com

Metal Complexes : Transition metal complexes have been shown to be highly efficient catalysts in various organic syntheses, including Schiff base formation. chemijournal.comjetir.org These complexes can act as Lewis acids to activate the carbonyl group. The catalytic activity can be tuned by modifying the ligand environment around the metal center. jetir.org

Microwave-Assisted Synthetic Routes for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. In the context of Salicylidene salicylhydrazide and its analogues, microwave irradiation offers several advantages over conventional heating methods, including a dramatic reduction in reaction time, increased product yields, and cleaner reaction profiles.

A study on the rapid solvent-free microwave-assisted synthesis of N'-benzylidene salicylic (B10762653) acid hydrazides demonstrated that these reactions could be completed in a matter of minutes (typically 8-10 minutes) with yields ranging from 62-80%. This is in stark contrast to conventional methods that often require several hours of refluxing. The use of microwave irradiation under solvent-free conditions further enhances the green credentials of the synthesis by eliminating the need for volatile organic solvents.

The table below compares conventional and microwave-assisted synthesis for a series of ferrocenyl chalcones, illustrating the significant reduction in reaction time and improvement in yield.

MethodReaction TimeYield (%)
Conventional10–40 h71–87
Microwave1–5 min78–92

Synthesis of Structurally Modified Salicylidene salicylhydrazide Derivatives and Analogues

The core structure of Salicylidene salicylhydrazide can be readily modified to generate a library of derivatives with diverse properties. These modifications typically involve the introduction of substituents on the aromatic rings of either the salicylaldehyde or the salicylhydrazide moiety.

N'-Substituted Salicylhydrazide Ligand Synthesis

A common strategy for creating analogues is the synthesis of N'-substituted salicylhydrazide ligands. This is achieved by reacting salicylhydrazide with a variety of substituted aldehydes or ketones. The general synthetic scheme involves the condensation of salicylhydrazide with an appropriate carbonyl compound in a suitable solvent, often with catalytic amounts of acid. derpharmachemica.com

For example, a series of new p-nitrophenylhydrazone derivatives were synthesized by refluxing (p-nitrophenyl)hydrazine with 4-substituted salicylaldehydes in the presence of a p-toluenesulfonic acid catalyst. nih.gov Similarly, various N'-benzylidene-4-tert-butylbenzohydrazide derivatives were obtained by refluxing different substituted aromatic aldehydes with 4-(t-Bu)benzohydrazide in methanol with glacial acetic acid.

The synthesis of these N'-substituted derivatives allows for the fine-tuning of the electronic and steric properties of the resulting ligand, which can, in turn, influence the properties of their metal complexes or their intrinsic chemical characteristics.

Design and Preparation of Salicylidene Acylhydrazide Analogues

The design and preparation of salicylidene acylhydrazide analogues are crucial for structure-activity relationship (SAR) studies, which aim to understand how molecular structure affects the compound's properties. The general structure of salicylidene salicylhydrazide offers two primary regions for chemical modification: the salicylaldehyde moiety and the salicylhydrazide moiety. By systematically altering these parts, researchers can generate extensive libraries of analogues.

Modification of the Salicylaldehyde Moiety

Modification of the Acylhydrazide Moiety

The second major approach involves modifying the acylhydrazide portion of the molecule. Instead of using salicylhydrazide, a wide array of different carbohydrazides can be employed. This has been demonstrated in the synthesis of N′-(salicylidene)heteroarenecarbohydrazides, where various heteroarenecarbohydrazides were condensed with salicylaldehydes. nih.gov The synthesis of these hydrazide precursors often starts with the corresponding carboxylic acid, which is first esterified and then reacted with hydrazine (B178648) monohydrate to yield the desired hydrazide. nih.gov This multi-step process allows for the incorporation of diverse heterocyclic systems into the final acylhydrazone structure. Examples of hydrazides used include 4-nitrobenzohydrazide (B182513) and various methoxybenzoylhydrazides. chemicalbook.comnih.gov

The general procedure for the preparation of these analogues involves refluxing a methanolic mixture of the desired substituted salicylaldehyde and the selected acylhydrazide. chemicalbook.com The product typically precipitates from the solution upon cooling or after partial evaporation of the solvent and can be isolated by filtration. chemicalbook.com

The following tables summarize the reactants and conditions used in the synthesis of various salicylidene acylhydrazide analogues based on published research findings.

Table 1: Synthesis of Salicylidene Acylhydrazide Analogues via Condensation

Aldehyde Component Hydrazide Component Solvent Conditions Resulting Analogue Class
5-Methoxysalicylaldehyde 4-Nitrobenzohydrazide Methanol Reflux, 4 hours Substituted Salicylidene Benzohydrazide chemicalbook.com
Salicylaldehydes Heteroarene-carbohydrazides Methanol Catalytic glacial acetic acid N′-(Salicylidene)heteroarene-carbohydrazides nih.gov
3-Methoxy- or 4-Methoxysalicylaldehyde Methoxy-benzoylhydrazides Ethanol Schiff base condensation Dimethoxy Salicylaldehyde Benzoylhydrazones nih.gov
Salicylaldehyde Morpholine thio-hydrazone Ethanol Reflux, 6 hours Salicylaldehyde Morpholine N-thiohydrazone primescholars.com

Table 2: Examples of Prepared Salicylidene Acylhydrazide Analogues

Compound Name Reactant 1 (Aldehyde) Reactant 2 (Hydrazide) Key Structural Feature
N′-(2-hydroxy-5-methoxybenzylidene)-4-nitrobenzohydrazide chemicalbook.com 5-Methoxysalicylaldehyde 4-Nitrobenzohydrazide Methoxy (B1213986) group on salicylidene ring, nitro group on benzohydrazide
N′-(Salicylidene)furan-carbohydrazide nih.gov Salicylaldehyde Furan-2-carbohydrazide Furan ring in the acylhydrazide moiety
N′-(Salicylidene)pyridine-carbohydrazide nih.gov Salicylaldehyde Pyridine-carbohydrazide Pyridine ring in the acylhydrazide moiety

Table 3: List of Mentioned Compounds

Compound Name
Salicylidene salicylhydrazide
Salicylaldehyde
Salicylhydrazide
Methanol
Ethanol
Glacial acetic acid
N′-(2-hydroxy-5-methoxybenzylidene)-4-nitrobenzohydrazide
4-Nitrobenzohydrazide
5-Methoxysalicylaldehyde
Ether
Dimethylformamide (DMF)
3-Methoxysalicylaldehyde
4-Methoxysalicylaldehyde
Benzoylhydrazone
N′-(salicylidene)heteroarenecarbohydrazides
Hydrazine monohydrate
Methoxybenzoylhydrazides
Morpholine thio-hydrazone
Aniline
Furan-2-carbohydrazide

Comprehensive Spectroscopic and Structural Characterization of Salicylidene Salicylhydrazide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For Salicylidene salicylhydrazide, a combination of one-dimensional and two-dimensional NMR methods provides detailed information about its atomic connectivity and spatial arrangement.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the chemical environment of the hydrogen and carbon atoms within the molecule. In a typical solvent like DMSO-d₆, the ¹H NMR spectrum of Salicylidene salicylhydrazide displays characteristic signals for aromatic protons, the imine (-CH=N-) proton, and labile protons from the amide (-NH-) and hydroxyl (-OH) groups. sapub.org The aromatic protons typically appear as multiplets in the range of 6.8 to 8.0 ppm. The azomethine proton (-N=CH-) gives a distinct singlet at approximately 8.6 ppm, while the phenolic -OH and amide -NH protons are observed as broad singlets at lower fields, often above 11.0 ppm, due to hydrogen bonding. nih.gov

The ¹³C NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon of the amide group is typically found around 165 ppm. The imine carbon (-CH=N-) signal appears in the 145-150 ppm range. Aromatic carbons resonate between 116 and 161 ppm, with carbons attached to hydroxyl groups appearing at the lower end of this range. researchgate.net

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Salicylidene salicylhydrazide in DMSO-d₆.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH6.8 - 8.0 (m)116.0 - 135.0
C-OH (Aromatic)-157.0 - 161.0
C=O (Amide)-~165.0
-CH=N- (Imine)~8.6 (s)~148.0
-NH- (Amide)~11.9 (s)-
-OH (Phenolic)~11.2 (s), ~12.2 (s)-

Note: Chemical shifts are approximate and can vary based on solvent and concentration. (s) = singlet, (m) = multiplet.

Two-Dimensional Diffusion Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. manchester.ac.uk This method functions as a "virtual chromatography," allowing for the analysis of complex mixtures without physical separation. spectroscopyeurope.comnih.gov

In a DOSY experiment, a series of ¹H NMR spectra are acquired with varying pulsed field gradient strengths. spectroscopyeurope.com Molecules with higher molecular weights or those that form larger aggregates tend to diffuse more slowly and their signals attenuate more rapidly with increasing gradient strength. The resulting 2D plot displays chemical shifts on one axis and diffusion coefficients on the other. manchester.ac.uk For a sample containing Salicylidene salicylhydrazide, this technique could be used to:

Identify impurities from the synthesis, such as unreacted starting materials.

Confirm the formation of complexes or aggregates in solution. nih.gov

Analyze the composition of a mixture containing the target compound without the need for chromatographic separation. spectroscopyeurope.com

The versatile structure of Salicylidene salicylhydrazide allows for the synthesis of various derivatives, including organometallic complexes. When tin (Sn) is incorporated, ¹¹⁹Sn NMR spectroscopy becomes an invaluable tool for characterizing the coordination environment around the tin atom. Tin has three naturally occurring spin-½ isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its favorable sensitivity and abundance. huji.ac.il

The chemical shift (δ) in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin center. For instance, four-coordinate tetrahedral organotin(IV) derivatives typically show chemical shifts in the range of +200 to -60 ppm, while five-coordinate and six-coordinate species resonate at much higher fields (more negative δ values), often between -90 and -400 ppm. researchgate.net This clear distinction allows for the unambiguous determination of the coordination geometry in solution.

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FT-IR spectrum of Salicylidene salicylhydrazide exhibits several key absorption bands that confirm its structure.

A broad band observed in the 3200-3450 cm⁻¹ region is typically assigned to the stretching vibrations of the phenolic O-H groups. The N-H stretching vibration of the amide group usually appears around 3200-3300 cm⁻¹. The sharp, strong band corresponding to the amide C=O (Amide I band) is found at approximately 1640-1660 cm⁻¹. The C=N stretching vibration of the imine group is observed near 1600-1620 cm⁻¹. mdpi.com The presence of aromatic rings is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H bending vibrations below 900 cm⁻¹. farmaceut.org

Interactive Table 2: Key FT-IR Absorption Bands for Salicylidene salicylhydrazide.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200-3450O-H stretchPhenolic Hydroxyl
3200-3300N-H stretchAmide
1640-1660C=O stretch (Amide I)Carbonyl
1600-1620C=N stretchImine
1500-1600C=C stretchAromatic Ring
~1270C-O stretchPhenolic Ether

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of Salicylidene salicylhydrazide is characterized by absorption bands in the UV region, which arise from π→π* and n→π* electronic transitions within the aromatic rings and the C=O and C=N chromophores.

Typically, spectra recorded in solvents like ethanol (B145695) or methanol (B129727) show two or three major absorption bands. Intense bands observed in the 250-300 nm range are generally attributed to π→π* transitions within the benzene rings. researchgate.netuobaghdad.edu.iq A distinct, often broad, absorption band at longer wavelengths, typically between 320 nm and 380 nm, is assigned to n→π* transitions associated with the azomethine (-CH=N-) and carbonyl (C=O) groups, as well as π→π* transitions involving the entire conjugated system. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For Salicylidene salicylhydrazide (C₁₄H₁₂N₂O₃), the expected molecular weight is approximately 256.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 256. Subsequent fragmentation can occur through characteristic pathways for hydrazones. Common fragmentation patterns include the cleavage of the N-N bond and the N-C bond, leading to the formation of stable radical cations corresponding to the salicylaldehyde (B1680747) and salicylic (B10762653) hydrazide moieties. nih.gov For instance, cleavage of the N-N bond could result in fragments with m/z values corresponding to [C₇H₆NO]⁺ (m/z 120) and [C₇H₆NO₂]⁺ (m/z 136). Electrospray ionization (ESI), a softer ionization technique, would typically show a strong signal for the protonated molecule [M+H]⁺ at m/z 257 or the sodiated adduct [M+Na]⁺ at m/z 279.

X-ray Crystallography for Solid-State Structure Elucidation

For Salicylidene salicylhydrazide, single-crystal X-ray diffraction analysis would be the definitive method to elucidate its solid-state architecture. The process involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a model of the crystal lattice and the arrangement of the molecules within it.

Interactive Data Table: Crystallographic Data for Salicylidene salicylhydrazide

ParameterValue
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available
Density (calculated) (g/cm³) Data not available

Note: Specific crystallographic data for Salicylidene salicylhydrazide is not currently available in the searched scientific literature and databases.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present and is crucial for confirming the empirical and molecular formula of a newly synthesized or purified substance. For Salicylidene salicylhydrazide, with the molecular formula C₁₄H₁₂N₂O₃, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

The experimental determination of the elemental composition is typically carried out using a CHN analyzer. In this instrument, a small, precisely weighed sample of the compound is combusted in a stream of oxygen. The resulting gases (carbon dioxide, water vapor, and nitrogen) are separated and quantified, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen in the original sample. The oxygen percentage is usually determined by difference.

A close agreement between the experimentally found percentages and the theoretically calculated values provides strong evidence for the purity and the proposed stoichiometry of the compound.

Interactive Data Table: Elemental Analysis Data for Salicylidene salicylhydrazide (C₁₄H₁₂N₂O₃)

ElementTheoretical %Experimental %
Carbon (C) 65.62Data not available
Hydrogen (H) 4.72Data not available
Nitrogen (N) 10.93Data not available
Oxygen (O) 18.73Data not available

Note: While the theoretical percentages are calculated from the molecular formula, specific experimental data from published analytical reports for Salicylidene salicylhydrazide were not found in the conducted search.

Coordination Chemistry of Salicylidene Salicylhydrazide and Its Derivatives

Ligand Properties and Metal Chelation Mechanisms

The coordination versatility of salicylidene salicylhydrazide is fundamentally linked to its structural features, particularly the hydrazone moiety, which bestows upon it the ability to act as a multidentate ligand.

The hydrazone group (—C=N—NH—C=O) is a key functional group that imparts significant flexibility to the salicylidene salicylhydrazide ligand. This moiety allows the ligand to coordinate with metal ions in several ways. The presence of imine nitrogen, amide nitrogen, and carbonyl oxygen atoms provides multiple potential coordination sites. Furthermore, the ligand can undergo keto-enol tautomerism, which alters the available donor atoms and influences the coordination mode. In the enol form, the carbonyl oxygen is replaced by a deprotonated enolic oxygen, which can also participate in chelation. This tautomeric flexibility enables the formation of a variety of complex structures with different metal ions.

Studies on the metal complexes of salicylidene salicylhydrazide and its derivatives have revealed several possible chelation sites and coordination modes. The ligand can coordinate to a metal center as a neutral molecule, a singly deprotonated ligand (HL⁻), or a doubly deprotonated ligand (L²⁻). The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction pH, and the presence of counter-ions.

Spectroscopic investigations, including infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with single-crystal X-ray diffraction studies, have been instrumental in elucidating the coordination behavior. In many complexes, salicylidene salicylhydrazide acts as a tridentate ligand, coordinating through the phenolic oxygen, the imine nitrogen, and the enolic oxygen (in its deprotonated form). This O,N,O donor set leads to the formation of stable five- and six-membered chelate rings with the metal ion. In some instances, it has been observed to act as a bidentate or even a tetradentate ligand, particularly in the formation of polynuclear complexes. The protonation level of the ligand has been shown to play a significant role in determining the final structure of the metal complex, leading to monomeric, dimeric, or polymeric arrangements .

Synthesis and Characterization of Metal Complexes

The rich coordination chemistry of salicylidene salicylhydrazide has been explored through the synthesis and characterization of its complexes with a wide array of metal ions, including transition metals, organometallic species, and rare earth elements.

A variety of transition metal complexes of salicylidene salicylhydrazide and its analogs have been synthesized and characterized. The synthesis typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often under reflux conditions. The resulting complexes are generally colored, stable solids.

Structural elucidation of these complexes has revealed diverse coordination geometries. For instance, with divalent metal ions like Cu(II), Ni(II), and Zn(II), both monomeric and dimeric structures have been reported . In a nickel(II) complex with salicylaldehyde (B1680747) salicylhydrazone, the ligand was found to be tridentate, coordinating through two oxygen atoms and one nitrogen atom to form a six-coordinate distorted octahedron with the inclusion of three pyridine molecules researchgate.net. The specific geometry is influenced by the metal ion's preferred coordination number and the steric and electronic properties of the ligand.

Table 1: Selected Transition Metal Complexes of Salicylidene Salicylhydrazide Derivatives and their Characterization Data

Metal IonComplex FormulaProposed GeometryReference
Ni(II)[Ni(py)₃(SHSH)]·1.5(py)Distorted Octahedron researchgate.net
Cu(II)[Cu₂(HL)₂(NO₃)₂]Dimeric
Zn(II)[Zn(HL)(H₂L)]·(NO₃)·EtOHMonomeric

Note: SHSH refers to salicylaldehyde salicylhydrazone, and HL represents the singly deprotonated form of a salicylidene hydrazide ligand.

The coordination chemistry of salicylidene salicylhydrazide extends to organometallic compounds, particularly those of organotin(IV). While specific studies on salicylidene salicylhydrazide itself are limited, research on analogous thiohydrazone and hydrazone ligands provides insight into the expected coordination behavior. Organotin(IV) complexes with salicylaldehyde-derived hydrazones have been synthesized and characterized, revealing that the ligands typically act as bidentate or tridentate chelating agents.

For example, organotin(IV) complexes with salicylaldehyde aniline-N-thiohydrazone have been synthesized where the ligand coordinates through the sulfur and azomethine nitrogen atoms nih.gov. In other organotin(IV) complexes with hydrazone ligands, coordination often occurs through the phenolic oxygen, imine nitrogen, and enolic oxygen, leading to five- or six-coordinate tin centers with geometries such as trigonal bipyramidal or octahedral.

Salicylidene salicylhydrazide has proven to be an effective ligand for complexing with rare earth metal ions, also known as lanthanides. The synthesis of lanthanide complexes of salicylaldehyde salicyloyl hydrazone (H₃ssh) has been reported, yielding complexes with varying stoichiometries and coordination modes researchgate.net.

In these complexes, the ligand has been shown to coordinate as a trinegative tetradentate or a dinegative tridentate species researchgate.net. The presence of water molecules in the coordination sphere is common, leading to high coordination numbers (e.g., 7, 8, or 9) which are characteristic of lanthanide ions. For example, complexes of the type [Ln(ssh)(H₂O)n]·H₂O (where Ln = Y, La, Nd, Gd, Tb, Dy) have been synthesized and characterized researchgate.net. These complexes are often polymeric in nature. Furthermore, terbium complexes with salicylhydrazide-salicylacylhydrazone derivatives have been synthesized and shown to exhibit the characteristic luminescence of the terbium ion, indicating efficient energy transfer from the ligand to the metal center nih.gov.

Table 2: Lanthanide Complexes of Salicylaldehyde Salicyloyl Hydrazone (H₃ssh)

Lanthanide IonComplex FormulaProposed NatureReference
Y, La, Nd, Gd, Tb, Dy[Ln(ssh)(H₂O)n]·H₂OPolymeric researchgate.net
Pr, Sm[Ln'(Hssh)(X)(H₂O)₃]·H₂O (X = NO₃/Cl)Monomeric researchgate.net
TbTerbium complexes with salicylhydrazide-salicylacylhydrazone derivativesLuminescent nih.gov

Coordination with Uranyl (UO₂(VI)) and Molybdenum (Mo(IV/V/VI)) Ions

Salicylidene salicylhydrazide is a Schiff base ligand that can act as a potent chelator for various metal ions, including uranyl and molybdenum. nih.govmedchemexpress.com Its structure allows it to coordinate with metal centers through multiple donor atoms, typically the phenolic oxygen, the imine nitrogen, and the amide oxygen, often in a deprotonated form.

Uranyl (UO₂(VI)) Complexes: The uranyl ion, [UO₂]²⁺, is characterized by its linear O=U=O moiety and a preference for forming complexes with a pentagonal or hexagonal bipyramidal geometry in its equatorial plane. ox.ac.ukresearchgate.net When coordinating with salicylidene salicylhydrazide, the ligand typically occupies multiple sites in the equatorial plane of the uranyl ion. The coordination chemistry is influenced by steric and electronic factors of the ligands. nih.gov The resulting complexes can feature the uranyl moiety coordinated to the tridentate ligand, with additional coordination sites being occupied by solvent molecules or other ancillary ligands to satisfy the preferred coordination number of the uranium center. ox.ac.ukresearchgate.net

Molybdenum (Mo(IV/V/VI)) Complexes: Molybdenum exhibits a range of oxidation states, with Mo(VI) being common in coordination complexes with Schiff base ligands. nih.gov In complexes with ligands analogous to salicylidene salicylhydrazide, molybdenum often forms a distorted octahedral geometry. researchgate.net A common core is the cis-dioxidomolybdenum(VI) [MoO₂]²⁺ unit, where the salicylidene salicylhydrazide ligand coordinates in a tridentate fashion via its deprotonated hydroxyl groups and the azomethine nitrogen atom. nih.govresearchgate.net The remaining coordination sites on the molybdenum atom can be occupied by solvent molecules or other ligands. nih.gov The specific oxidation state and coordination environment of molybdenum can be influenced by the reaction conditions and the presence of other coordinating species. Molybdenum can exist in various oxidation states within compounds, leading to diverse coordination environments. mdpi.com

Structural Elucidation of Coordination Compounds

Spectroscopic Confirmation of Metal-Ligand Interactions

Spectroscopic techniques are fundamental in confirming the formation of metal-ligand bonds and elucidating the coordination mode of salicylidene salicylhydrazide.

Infrared (IR) Spectroscopy: In the IR spectrum of the free salicylidene salicylhydrazide ligand, characteristic bands for ν(O-H), ν(N-H), ν(C=O), and ν(C=N) are observed. Upon complexation with uranyl or molybdenum ions, significant shifts in these bands provide evidence of coordination.

The disappearance or shift of the broad ν(O-H) band indicates the deprotonation and coordination of the phenolic oxygen.

A shift in the ν(C=N) (azomethine) band to a lower frequency is indicative of the nitrogen atom's involvement in bonding to the metal center. ias.ac.in

Coordination via the amide oxygen (in the enol form) is confirmed by changes in the ν(C=O) and the appearance of new bands corresponding to ν(C-O).

For molybdenum complexes, the presence of strong absorption bands in the 910-920 cm⁻¹ range is characteristic of the symmetric and asymmetric stretching vibrations of the cis-{MoO₂}²⁺ core. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a valuable tool for characterizing these complexes in solution. The disappearance of the phenolic -OH proton signal upon complex formation confirms its deprotonation and coordination. Shifts in the chemical shifts of the azomethine proton (-CH=N-) and other aromatic protons provide further evidence of the ligand's interaction with the metal ion. researchgate.net

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes typically show bands arising from intra-ligand π→π* and n→π* transitions. researchgate.net The formation of new, lower-energy bands upon complexation is often attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, which confirms the coordination between the ligand and the metal ion. researchgate.net

Spectroscopic TechniqueKey Observational Evidence of Coordination
Infrared (IR) Shift/disappearance of ν(O-H), shift in ν(C=N), changes in ν(C=O), appearance of cis-{MoO₂}²⁺ bands.
¹H NMR Disappearance of phenolic -OH proton signal, chemical shifts of azomethine and aromatic protons.
UV-Visible Appearance of new Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT) bands.

Crystallographic Determination of Complex Geometry and Bond Parameters

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds.

For uranyl complexes with related Schiff base ligands, crystallographic studies consistently show a pentagonal bipyramidal geometry. ox.ac.ukresearchgate.net The two axial positions are occupied by the oxo groups of the linear uranyl moiety, while the salicylidene salicylhydrazide ligand and any co-ligands (like solvent molecules) bind in the five equatorial positions. ox.ac.uk X-ray analysis provides exact bond lengths and angles, such as U-O and U-N distances, confirming the coordination mode.

For molybdenum(VI) complexes , X-ray crystallography typically reveals a distorted octahedral geometry around the molybdenum center. nih.govresearchgate.net The ligand usually acts as a tridentate chelator, binding through the phenolic oxygen, azomethine nitrogen, and enolic oxygen atoms. The structure is often completed by two cis-oxo ligands and a solvent molecule, leading to a cis-dioxidomolybdenum(VI) complex. researchgate.net

Metal IonTypical GeometryCoordination Details
Uranyl (UO₂(VI)) Pentagonal BipyramidalLinear O=U=O axis; ligand binds in the equatorial plane. ox.ac.uk
Molybdenum (Mo(VI)) Distorted OctahedralLigand acts as a tridentate chelator; often features a cis-[MoO₂]²⁺ core. researchgate.net

Theoretical and Computational Studies in Coordination Chemistry

Theoretical and computational methods, particularly Density Functional Theory (DFT), provide deep insights into the structure, bonding, and electronic properties of coordination compounds. researchgate.net

Structural and Spectroscopic Correlation: DFT calculations can be used to optimize the geometry of salicylidene salicylhydrazide metal complexes. The calculated bond lengths, bond angles, and vibrational frequencies can be compared with experimental data from X-ray crystallography and IR spectroscopy to validate the proposed structures. researchgate.net

Electronic Structure Analysis: Computational studies can elucidate the nature of the metal-ligand bonding by analyzing molecular orbitals and charge distribution. ox.ac.ukresearchgate.net These studies can confirm the extent of charge transfer and the covalent character of the coordination bonds. For instance, in uranyl complexes, theoretical models can explain the origins of nonplanar equatorial coordination and how it is influenced by steric effects. nih.gov

Reactivity and Mechanism: For catalytically active complexes, such as some molybdenum compounds, computational chemistry can be employed to investigate reaction mechanisms. unicam.it By calculating the energy profiles of different reaction pathways, researchers can understand the role of the metal complex as a catalyst.

Molecular Mechanisms of Biological Activity of Salicylidene Salicylhydrazide

GABA(A) Receptor Allosteric Modulation by Salicylidene salicylhydrazide

Salicylidene salicylhydrazide (SCS) has been identified as a potent and selective inhibitor of specific subtypes of the γ-aminobutyric acid type A (GABA(A)) receptor, a crucial mediator of inhibitory neurotransmission in the central nervous system. Its mechanism of action is characterized by allosteric modulation, meaning it binds to a site on the receptor distinct from the GABA binding site to induce its inhibitory effect.

Selective Inhibition of β1-Containing GABA(A) Receptor Subtypes

Research has unequivocally demonstrated that the presence of a β1 subunit is a critical determinant for the inhibitory action of Salicylidene salicylhydrazide. nih.govnih.gov The compound exhibits a pronounced selectivity for GABA(A) receptors incorporating the β1 subunit. Variations in other subunits, such as α1 versus α2 or γ1 versus γ2, have minimal impact on the inhibitory efficacy of SCS. nih.govnih.gov This subunit-specific inhibition highlights a unique pharmacological profile for Salicylidene salicylhydrazide.

Notably, SCS produces incomplete or partial inhibition across all susceptible receptor subtypes. nih.govnih.gov The most significant level of inhibition was observed at α1β1γ1θ receptors, reaching 74.3±1.4%. nih.gov In a high-throughput screening assay, Salicylidene salicylhydrazide demonstrated a maximum inhibition of 56±5% on α2β1γ1θ GABA(A) receptors with an IC50 value of 32 nM. nih.gov Further electrophysiological studies confirmed its potent inhibitory effect on α2β1γ1 receptors with a maximum inhibition of 68.1±2.7% and an IC50 value of 5.3 nM. nih.govnih.gov

Table 1: Inhibitory Effects of Salicylidene salicylhydrazide on Different GABA(A) Receptor Subtypes
Receptor SubtypeMaximum Inhibition (%)IC50 (nM)
α2β1γ1θ56 ± 532
α2β1γ168.1 ± 2.75.3
α1β1γ1θ74.3 ± 1.4Not Reported

Elucidation of Allosteric Binding Sites and Mechanisms

The allosteric nature of Salicylidene salicylhydrazide's interaction with the GABA(A) receptor is supported by several lines of evidence. The inhibition is not competitive with GABA, as demonstrated by concentration-response curves where SCS reduced the maximum response to GABA without altering its EC50 or Hill coefficient. nih.govnih.gov Furthermore, SCS also inhibited currents induced by pentobarbitone, a direct activator of GABA(A) receptors that binds at a site distinct from the GABA-binding site. nih.govnih.gov

Mutagenesis studies have been instrumental in pinpointing the specific amino acid residues within the β1 subunit that are essential for the inhibitory activity of Salicylidene salicylhydrazide. nih.gov Two key residues have been identified: Threonine 255, located within the first transmembrane domain (TM1), and Isoleucine 308, situated extracellularly just before the third transmembrane domain (TM3). nih.govnih.gov The requirement of these specific residues for inhibition by SCS strongly suggests their involvement in forming the binding pocket or in the conformational changes that lead to inhibition.

Salicylidene salicylhydrazide exhibits a unique binding profile that distinguishes it from other known allosteric modulators of the GABA(A) receptor. nih.gov Competition experiments have shown that SCS does not compete with a variety of established modulators, including:

Picrotoxin

Pregnenolone sulphate

Dehydroepiandrosterone 3-sulphate (DHEAS)

Bicuculline

Loreclezole

Mefenamic acid nih.govnih.gov

Additionally, the inhibitory action of SCS is not affected by the benzodiazepine site antagonist, flumazenil. nih.govnih.gov The lack of interaction with these diverse modulators indicates that Salicylidene salicylhydrazide binds to a previously unidentified allosteric site on the GABA(A) receptor. nih.govnih.gov

Electrophysiological Characterization of Receptor Modulation

The functional consequences of Salicylidene salicylhydrazide's interaction with GABA(A) receptors have been extensively characterized using electrophysiological techniques.

Whole-cell patch-clamp recordings have been pivotal in elucidating the detailed mechanism of action of Salicylidene salicylhydrazide. nih.govnih.gov This technique allows for the measurement of ion currents across the entire cell membrane, providing a comprehensive view of receptor function. nih.gov Studies utilizing this method have confirmed the selective and partial inhibitory effects of SCS on β1-containing GABA(A) receptors. nih.gov

A key finding from these electrophysiological experiments is that Salicylidene salicylhydrazide displays no use or voltage dependence. nih.govnih.gov This suggests that its binding site is not located within the ion channel pore itself. nih.gov The lack of voltage dependence further distinguishes its mechanism from that of channel-blocking compounds.

High-Throughput Voltage/Ion Probe Reader (VIPR) Assays

Salicylidene salicylhydrazide (SCS) was initially identified as a potent and selective inhibitor of specific GABA-A receptor subtypes through high-throughput screening utilizing the Voltage/Ion Probe Reader (VIPR) technology. nih.govnih.govresearchgate.net This fluorescence-based assay platform is designed for the rapid screening of compounds that modulate ion channel function. aurorabiomed.com.cnresearchgate.netresearchgate.net The VIPR assay identified Salicylidene salicylhydrazide as a potent selective inhibitor of α2β1γ1θ GABA-A receptors. nih.govnih.govresearchgate.net In this high-throughput format, the compound demonstrated a significant inhibitory effect with a specific potency and level of block. nih.govnih.govresearchgate.net

The initial screening with VIPR technology provided the first indication of the compound's unique activity on GABA-A receptors, paving the way for more detailed electrophysiological studies. nih.gov The results from the VIPR screen highlighted SCS as a potent partial subtype-selective inhibitor, specifically targeting receptors containing the β1 subunit. nih.govnih.gov

Table 1: VIPR Assay Findings for Salicylidene salicylhydrazide on α2β1γ1θ GABA-A Receptors
ParameterValueReference
IC₅₀32 (23, 45) nM nih.govnih.govresearchgate.net
Maximum Inhibition56 ± 5% nih.govnih.govresearchgate.net

In Vitro Receptor Subtype Selectivity and Potency Profiling

Following its identification via high-throughput screening, the selectivity and potency of Salicylidene salicylhydrazide were further characterized using patch-clamp electrophysiological techniques. nih.govnih.gov These detailed studies confirmed that the compound's inhibitory action is highly dependent on the presence of the β1 subunit within the GABA-A receptor complex. nih.govnih.govresearchgate.net The presence of a β1 subunit was found to be paramount for the inhibition, while variations in the α (α1 vs. α2) and γ (γ1 vs. γ2) subunits had minimal effect on the compound's activity. nih.gov

Salicylidene salicylhydrazide demonstrated incomplete or partial inhibition across all tested subtypes, with the most significant level of inhibition observed at α1β1γ1θ receptors, reaching 74.3 ± 1.4%. nih.govnih.govresearchgate.net In contrast, its effect on receptors containing the β2 subunit was negligible. nih.gov For instance, on α2β2γ2s receptors, SCS up to a concentration of 3 μM had no effect on the GABA EC₂₀ response. nih.gov This high degree of selectivity for β1-containing receptors distinguishes Salicylidene salicylhydrazide from other GABA-A receptor modulators. nih.gov

Table 2: In Vitro Potency and Selectivity of Salicylidene salicylhydrazide on Various GABA-A Receptor Subtypes
Receptor SubtypeIC₅₀ (nM)Maximum Inhibition (%)Reference
α2β1γ15.3 (4.4, 6.5)68.1 ± 2.7% nih.govnih.gov
α1β1γ1θNot Reported74.3 ± 1.4% nih.govnih.govresearchgate.net
α2β1γ2s4.36 (3.27, 5.81)32.8 ± 4.9% nih.gov
α2β2γ2s> 3000No effect nih.gov

Analysis of GABA Concentration-Response Curves in the Presence of Salicylidene salicylhydrazide

To elucidate the mechanism of inhibition, the effect of Salicylidene salicylhydrazide on the concentration-response relationship of GABA was investigated. nih.govnih.gov Experiments conducted on Xenopus oocytes expressing α2β2γ2s receptors revealed that in the presence of Salicylidene salicylhydrazide, the maximum response to GABA was significantly reduced. nih.gov However, there was no significant change in the GABA EC₅₀ value or the Hill coefficient. nih.govnih.gov

This pattern—a reduction in the maximum response without a rightward shift in the EC₅₀—is characteristic of a non-competitive or allosteric inhibitor. nih.gov It suggests that Salicylidene salicylhydrazide does not compete with GABA for its binding site on the receptor. nih.govnih.gov Further supporting this, the compound displayed no use or voltage dependence, which indicates that it does not bind within the channel pore region. nih.govnih.govresearchgate.net The interaction is believed to occur at a previously unidentified allosteric site on the β1 subunit. nih.govresearchgate.net

Table 3: Effect of Salicylidene salicylhydrazide on GABA Concentration-Response Curve Parameters (α2β2γ2s Receptors)
ParameterGABA AloneGABA + Salicylidene salicylhydrazideSignificanceReference
Maximum Response99.1%85.9%P=0.002 nih.gov
pEC₅₀ (M)-4.2-4.1Not Significant nih.gov
Hill Coefficient1.11.2Not Significant nih.gov

Anti-Infective Mechanisms of Action

Inhibition of Bacterial Type III Secretion Systems (T3SS) in Pathogenic Bacteria (e.g., Salmonella enterica)

Salicylidene salicylhydrazide belongs to a class of compounds known as salicylidene acylhydrazides, which are well-characterized inhibitors of bacterial Type III Secretion Systems (T3SS). mdpi.comresearchgate.netescholarship.org The T3SS is a critical virulence factor for a wide range of Gram-negative pathogens, including Salmonella, Yersinia, Shigella, and pathogenic E. coli. mdpi.comescholarship.orgnih.gov This system functions as a molecular syringe, injecting bacterial effector proteins directly into the cytoplasm of host cells to subvert host functions and facilitate infection. mdpi.comescholarship.org

Research has shown that salicylidene acylhydrazides, including Salicylidene salicylhydrazide, effectively block the function of the T3SS in Salmonella enterica. nih.gov The compounds have been observed to inhibit the secretion of T3SS effector proteins. nih.govfrontiersin.org This inhibition of the T3SS machinery is a primary mechanism behind the compound's anti-virulence activity, as a non-functional T3SS renders many bacteria benign and easily cleared by the host immune system. escholarship.org Studies indicate that the inhibitory action may involve a transcriptional silencing of the genes responsible for the T3SS apparatus, specifically those within the Salmonella Pathogenicity Island 1 (SPI1). nih.gov

Effects on Bacterial Cellular Invasion and Intracellular Replication

The ability of S. enterica to invade epithelial cells is strongly dependent on a functional T3SS encoded by SPI1. nih.gov By inhibiting this system, Salicylidene salicylhydrazide and related compounds strongly impair the ability of Salmonella to invade host cells. escholarship.orgnih.gov In gentamicin protection assays using epithelial MDCK cells, treatment with salicylidene acylhydrazides at a concentration of 20 μM significantly inhibited the invasion of S. enterica serovar Typhimurium. nih.gov This concentration was also found to completely block the secretion of SPI1 effector proteins without affecting bacterial growth in vitro. nih.gov

Furthermore, these compounds also impact the bacteria's ability to survive and replicate once inside host cells. escholarship.orgnih.gov Salicylidene salicylhydrazides were shown to affect intracellular bacterial replication in murine macrophage-like cells and to block the transport of effector proteins associated with the Salmonella Pathogenicity Island 2 (SPI2) T3SS, which is crucial for intracellular survival. nih.gov

Modulation of Bacterial Motility and Flagellin Expression

In addition to inhibiting the injectisome T3SS, certain salicylidene acylhydrazide compounds have been found to significantly inhibit bacterial motility. nih.govnih.gov Bacterial motility is often mediated by the flagellum, a structure whose assembly and function are dependent on a flagellar T3SS (fT3SS), which is structurally related to the virulence-associated T3SS. nih.gov

Studies on S. enterica serovar Typhimurium showed that two specific salicylidene acylhydrazide derivatives significantly inhibited bacterial motility and the expression of extracellular flagellin. nih.gov It has been suggested that these compounds may target conserved components of the T3SS export apparatus. researchgate.net The inhibition of motility represents another aspect of the compound's anti-virulence profile, as motility is often crucial for bacteria to reach infection sites. researchgate.netbiorxiv.org However, the precise mechanism is complex, with some evidence suggesting the effects on virulence may be an indirect result of a more generalized disruption of bacterial physiology rather than a direct block of a single virulence factor. nih.govresearchgate.net

Enzymatic Inhibition Relevant to Bacterial Pathogenesis (e.g., D-Ala-D-Ala ligase)

Current research literature available does not provide significant evidence to suggest that Salicylidene salicylhydrazide acts as an inhibitor of the D-Ala-D-Ala ligase enzyme. This enzyme is a known target for antibiotics like D-cycloserine, which is involved in the bacterial cell wall peptidoglycan biosynthetic pathway nih.gov. While D-Ala-D-Ala ligase is a critical target for the development of new antibiotics, studies focusing on Salicylidene salicylhydrazide have not highlighted this specific enzymatic pathway as its primary mode of action against bacteria nih.govwikipedia.org.

Exploration of Anti-Virulence Potentials

Salicylidene salicylhydrazide and its derivatives have been extensively studied as anti-virulence agents that disarm pathogenic bacteria rather than killing them. The primary mechanism identified is the inhibition of the Type III Secretion System (T3SS), a needle-like apparatus used by many Gram-negative bacteria to inject virulence proteins (effectors) directly into host cells escholarship.orgmdpi.com.

This inhibition has been observed across a range of significant pathogens:

Salmonella enterica : The compounds were found to strongly affect the Salmonella Pathogenicity Island 1 (SPI1) T3SS, which is crucial for the invasion of epithelial cells. The mechanism involves the transcriptional silencing of SPI1, leading to the intracellular entrapment of effector proteins nih.govnih.gov. This action prevents the secretion of invasion-associated proteins and affects intracellular bacterial replication nih.govnih.gov.

Yersinia species : Salicylidene acylhydrazides were first identified as inhibitors of the T3SS in Yersinia pestis mdpi.com. Studies on other Yersinia species have confirmed that these compounds can block the translocation of effector proteins into host cells, a critical step in their pathogenesis frontiersin.org.

Other Pathogens : The anti-T3SS activity of this class of compounds has also been implicated in pathogens such as Chlamydia, Shigella, and Enterohemorrhagic Escherichia coli (EHEC) mdpi.com.

By targeting the T3SS, Salicylidene salicylhydrazide effectively blocks the bacteria's ability to cause disease without exerting selective pressure that leads to antibiotic resistance, making it an attractive lead compound for developing anti-virulence therapeutics escholarship.org.

Enzyme Inhibition Studies

Inhibition of HIV-1 Integrase

The salicylhydrazide scaffold has been identified as a potent inhibitor of HIV-1 integrase, a key enzyme responsible for inserting the viral DNA into the host genome. A study of 45 novel hydrazide derivatives showed that 11 of these compounds exhibited 50% inhibitory concentrations (IC50) of less than 3 microM nih.gov. Further research identified four specific salicylidene acylhydrazide compounds with significant anti-HIV-1 activity at low micromolar concentrations and with limited cytotoxicity nih.gov.

Interestingly, the inhibitory effect of these compounds was found to occur at a post-integration step of the viral life cycle, suggesting a different mechanism than direct integrase inhibition for some derivatives nih.gov.

CompoundIC50 (µM) on TZMbl cellsIC50 (µM) on PBMCs
INP01497.37.1
INP01611.12.0
INP03410.91.0
INP04006.65.8

Data sourced from in vitro studies on HIV-1 primary isolates. nih.gov

The primary mechanism for the inhibition of HIV-1 integrase by salicylhydrazides is believed to be metal chelation. The catalytic activity of HIV-1 integrase is dependent on a divalent metal ion, typically Mn2+, in its active site nih.gov.

The molecular structure of active salicylhydrazide inhibitors contains a specific pharmacophore essential for this activity. This site, designated "Site A," is composed of a 2-hydroxyphenyl group, an alpha-keto group, and a hydrazine (B178648) moiety in a planar conformation nih.gov. This arrangement allows the compound to chelate the metal ion within the integrase's active site, thus inactivating the enzyme. The vital importance of the hydroxyl group of the salicyl moiety is demonstrated by the complete loss of potency when it is removed or replaced nih.gov. The inhibitory activity is strictly Mn2+-dependent, reinforcing the metal chelation hypothesis nih.gov.

Modulation of Cyclooxygenase (COX-I/II) Enzymes

While specific studies on the direct inhibition of Cyclooxygenase (COX) enzymes by Salicylidene salicylhydrazide are not prominent in the available literature, the broader class of salicylates (like sodium salicylate and aspirin) is known to modulate the COX pathway.

The pharmacological action of salicylate is not primarily through the direct inhibition of COX-1 or COX-2 enzyme activity; in fact, salicylic (B10762653) acid has virtually no inhibitory activity against purified COX-1 or COX-2 nih.govnih.gov. Instead, its anti-inflammatory effect is partly due to the suppression of COX-2 gene expression. Salicylates at therapeutic concentrations have been shown to block the induction of COX-2 mRNA and protein levels by inflammatory stimuli nih.govnih.gov. This is achieved by inhibiting the nascent synthesis of COX-2 transcripts, which in turn reduces the synthesis of proinflammatory prostaglandins nih.gov. This mechanism explains how salicylates can inhibit prostaglandin biosynthesis in cells despite being poor inhibitors of the COX enzymes themselves nih.gov.

Investigation of Other Relevant Enzymatic Pathways

Beyond its anti-virulence and anti-viral activities, Salicylidene salicylhydrazide (referred to in studies as SCS) has been identified as a potent and selective inhibitor of γ-aminobutyric acid type A (GABAA) receptors that contain the β1 subunit nih.govnih.gov.

The inhibition is selective and potent, with IC50 values in the nanomolar range for β1-containing receptors, while having little effect on receptors containing β2 or β3 subunits nih.gov. The mechanism of action is allosteric, meaning SCS binds to a site on the receptor that is distinct from the GABA binding site nih.gov. This is evidenced by the fact that SCS reduces the maximum response to GABA without changing its EC50 nih.govnih.gov.

Key findings regarding this inhibition include:

Incomplete Inhibition : SCS acts as a partial inhibitor, with the greatest level of inhibition observed at α1β1γ1θ receptors (74.3±1.4%) nih.gov.

Novel Binding Site : The inhibition is not affected by known GABAA receptor modulators, suggesting that SCS interacts with a previously unidentified site nih.govnih.gov. Mutagenesis studies have identified threonine 255 and isoleucine 308 within the β1 subunit as critical residues for conferring this inhibition nih.gov.

Lack of Dependence : The inhibitory effect shows no voltage or use dependence, indicating that the binding site is not within the channel region of the receptor nih.govnih.gov.

GABAA Receptor SubtypeIC50 (nM)Maximum Inhibition (%)
α2β1γ1θ3256 ± 5
α2β1γ15.368.1 ± 2.7
α1β1γ1θN/A74.3 ± 1.4

Data from high-throughput screening and patch-clamp electrophysiological studies. nih.govnih.gov

Inhibition of DNA Synthesis in Cellular Models

Extensive research into the specific molecular mechanisms of Salicylidene salicylhydrazide's impact on DNA synthesis in cancerous cells has yielded limited direct evidence. While the broader class of salicylaldehyde (B1680747) hydrazones has demonstrated potential in inhibiting DNA synthesis, specific studies focusing solely on Salicylidene salicylhydrazide are not extensively available in the current scientific literature.

Impact on Cancer Cell Lines (e.g., Rodent Leukemia, Hepatoma, Human Carcinoma)

Detailed studies explicitly investigating the inhibitory effect of Salicylidene salicylhydrazide on DNA synthesis in rodent leukemia, hepatoma, and human carcinoma cell lines are not readily found in published research. While related compounds, such as salicylaldehyde benzoylhydrazone and its derivatives, have been shown to decrease DNA synthesis and cell proliferation in a range of human and rodent cancer cells, including leukemia, direct extrapolation of these findings to Salicylidene salicylhydrazide is not scientifically rigorous without specific experimental validation nih.gov. The existing literature does not provide specific data tables or detailed research findings on the impact of Salicylidene salicylhydrazide on the DNA synthesis of the aforementioned cancer cell lines.

Comparative Studies with Established Chemotherapeutic Agents

There is a notable lack of direct comparative studies evaluating the efficacy of Salicylidene salicylhydrazide against established chemotherapeutic agents, such as doxorubicin or cisplatin, specifically in the context of DNA synthesis inhibition. One study has mentioned that Salicylidene salicylhydrazide exhibits in vitro cytotoxicity comparable to that of cisplatin, with an IC50 value of 1.8 μM nih.gov. However, this study did not elaborate on the specific mechanism of cell death or whether it was directly linked to the inhibition of DNA synthesis, nor did it provide a comparative analysis across different cell lines nih.gov. Without dedicated research, a direct comparison of its potency and mechanism of action with standard chemotherapeutic drugs remains speculative.

Antioxidant Mechanisms: Radical Scavenging Activity (e.g., ABTS, DPPH)

The antioxidant properties of Salicylidene salicylhydrazide, particularly its radical scavenging activity as measured by standard assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) tests, have not been extensively documented in scientific literature. While the hydrazone class of compounds is known for its antioxidant potential, specific data, including IC50 values which quantify the concentration of a substance required to scavenge 50% of the free radicals, are not available for Salicylidene salicylhydrazide itself.

Research on other salicylaldehyde hydrazone derivatives has indicated that the presence of a hydroxyl group is often crucial for their antioxidant properties pensoft.net. For instance, a hydrazide-hydrazone synthesized with salicylaldehyde was identified as a potent antioxidant in both DPPH and ABTS assays pensoft.net. However, this information pertains to a related but structurally distinct compound. Therefore, no specific data tables or detailed research findings on the ABTS and DPPH radical scavenging activity of Salicylidene salicylhydrazide can be presented at this time.

Structure Activity Relationship Sar and Structural Determinants of Function

Correlating Chemical Structure Modifications with GABA(A) Receptor Modulatory Activity

Salicylidene salicylhydrazide (SCS) has been identified as a potent and selective negative allosteric modulator of GABA(A) receptors, with its activity being critically dependent on the presence of the β1 subunit. nih.govnih.gov The structure-activity relationship for its modulatory activity is highly specific.

Research using patch-clamp electrophysiological techniques has demonstrated that the presence of a β1 subunit is the paramount structural determinant for the inhibitory action of SCS. nih.gov Modifications in other subunits, such as substituting α1 for α2 or γ1 for γ2, have minimal effect on the compound's inhibitory activity. nih.gov SCS produces a concentration-dependent inhibition of GABA-activated currents in cells expressing β1-containing receptors (e.g., α2β1γ1, α1β1γ2s) but has no effect on receptors containing β2 or β3 subunits (e.g., α1β2γ2s, α2β3γ2s). nih.govmedchemexpress.com

The interaction is not competitive with GABA, but rather allosteric, as SCS reduces the maximum response to GABA without altering the EC₅₀ value. nih.govnih.gov Furthermore, SCS does not compete with known allosteric modulators like picrotoxin, loreclezole, or mefenamic acid, suggesting it binds to a unique, previously unidentified site on the receptor. nih.govnih.gov Mutagenesis studies have pinpointed specific amino acid residues within the β1 subunit that are crucial for SCS's inhibitory function. Threonine 255 (T255), located in the first transmembrane domain (TM1), and isoleucine 308 (I308), located just before the third transmembrane domain (TM3), are essential for conferring inhibition by SCS. nih.govnih.govmedchemexpress.com

GABA(A) Receptor SubtypeEffect of Salicylidene salicylhydrazide (SCS)IC₅₀ Value (nM)Maximum Inhibition (%)
α2β1γ1Inhibition5.368.1 ± 2.7
α1β1γ2sInhibitionLess Potent than α2β1γ1Lower than α2β1γ1
α1β2γ2sNo EffectN/AN/A
α2β3γ2sNo EffectN/AN/A

SAR for Anti-Infective and Anticancer Potentials

The salicylidene hydrazide scaffold is a versatile pharmacophore that has been extensively studied for anti-infective and anticancer properties. The structure-activity relationships in these areas are dictated by the nature and position of substituents on both the salicylaldehyde (B1680747) and the hydrazide portions of the molecule.

Anti-Infective Activity: For antifungal applications, studies on a broad range of N'-(salicylidene)carbohydrazides have revealed key SAR insights. The antifungal potency, particularly against species like Cryptococcus neoformans and Candida albicans, is highly dependent on the heteroaromatic group attached to the hydrazide core. nih.govnih.gov A library of 60 new carbohydrazides showed that 28 compounds exhibited high potency (MIC₈₀ ≤ 1 μg/mL). nih.gov However, attaching fused bicyclic heteroarene groups to the hydrazide moiety generally results in poor potency. nih.gov This suggests that the size, shape, and electronic properties of the substituent at this position are critical for optimal antifungal activity.

In the context of antibacterial agents, salicylidene acylhydrazides have been developed as inhibitors of the type III secretion (T3S) system in Gram-negative bacteria like Yersinia pseudotuberculosis. nih.gov The SAR for T3S inhibition is complex, with activity being influenced by substituents on both aromatic rings. The specific electronic and steric properties of these substituents govern the compound's ability to interfere with the T3S apparatus. nih.gov

Anticancer Activity: For anticancer potential, modifications on the salicylaldehyde ring of salicylaldehyde benzoylhydrazones are particularly important. The introduction of a methoxy (B1213986) group has been shown to significantly enhance antiproliferative effects. nih.gov For example, 3-methoxysalicylaldehyde-derived hydrazones displayed strong cytotoxicity against acute myeloid leukemia HL-60 cells, while a methoxy group at the fifth position of the salicylaldehyde ring increased activity against the MCF-7 breast cancer cell line. nih.gov These findings indicate that the position of electron-donating groups on the salicyl ring is a key determinant of both potency and selectivity against different cancer cell lines. nih.gov

Structural Modification (on Salicylaldehyde Ring)Observed Effect on Anticancer ActivityTarget Cell Line Example
3-Methoxy GroupStrong CytotoxicityHL-60 (Leukemia)
5-Methoxy GroupHeightened ActivityMCF-7 (Breast Cancer)
Dimethoxy Substitution (on both rings)Potent activity at low micro- and nanomolar concentrationsLeukemic cell lines

Quantitative Structure-Activity Relationship (QSAR) Analysis for Biological Activities

QSAR analysis has been effectively employed to mathematically model the relationship between the chemical structure of salicylidene hydrazide derivatives and their biological activities. These models help in understanding the key molecular descriptors that govern activity and in designing new, more potent compounds.

For anti-infective agents, QSAR has been a valuable tool. In the development of N'-(salicylidene)heteroarenecarbohydrazides as antifungal agents, QSAR analysis of a large dataset of compounds led to the rational design and selection of promising candidates for synthesis and biological testing. nih.govnih.gov Similarly, a combined approach of statistical molecular design and multivariate QSAR modeling was used to develop salicylidene acylhydrazides as inhibitors of the T3S system in Yersinia pseudotuberculosis. nih.gov In that study, 25 compounds with dose-dependent inhibition were used to compute two multivariate QSAR models, which were then used to predict the activity of a virtual library of compounds. nih.gov The predictive power of the models was validated by synthesizing and testing a selection of the newly designed compounds, which showed selective and non-toxic inhibition of T3S-dependent virulence. nih.gov Such QSAR models typically rely on descriptors related to molecular weight, polarity, and shape to correlate with biological activity. mdpi.com

Ligand-Target Interaction Analysis and Pharmacophore Mapping

Understanding the interaction between salicylidene salicylhydrazide and its biological targets at a molecular level is crucial for rational drug design.

Ligand-Target Interaction: For its action on GABA(A) receptors, ligand-target interaction analysis has revealed a highly specific binding mode. Salicylidene salicylhydrazide (SCS) acts as an allosteric inhibitor that binds to a novel site, distinct from the binding sites of GABA and other known modulators. nih.govresearchgate.net The binding is critically dependent on the β1 subunit. Specific interactions with amino acid residues Threonine 255 and Isoleucine 308 within the β1 subunit are required for the compound's inhibitory effect. nih.govmedchemexpress.com The lack of voltage and use dependence in its inhibitory action suggests that the binding site is not located within the ion channel pore itself. nih.gov

Pharmacophore Mapping: A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Based on the known SAR of salicylidene salicylhydrazide and its analogs, a general pharmacophore model can be deduced. Key features would likely include:

Aromatic/Hydrophobic Regions: Provided by the two salicyl rings, which can engage in hydrophobic or π-stacking interactions with the target protein.

Hydrogen Bond Acceptors: The carbonyl oxygen of the hydrazide linker and the oxygen of the phenolic hydroxyl group.

Hydrogen Bond Donor: The N-H group of the hydrazide linker.

The spatial arrangement of these features is critical. For GABA(A) receptor modulation, the specific geometry allows for a precise fit into the novel allosteric pocket on the β1 subunit. For anti-infective and anticancer activities, variations in these pharmacophoric features, achieved through chemical substitution, modulate the binding affinity and selectivity for different enzymes or cellular targets. nih.govslideshare.net

Advanced Computational Chemistry Investigations of Salicylidene Salicylhydrazide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations provide valuable information about the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.

Studies on molecules structurally analogous to Salicylidene salicylhydrazide, such as salicylaldehyde (B1680747) salicyloyl hydrazone, have utilized DFT to elucidate their electronic properties. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher polarizability and greater chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another crucial output of DFT calculations. The MEP surface illustrates the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting how the molecule will interact with other chemical species, including biological receptors. For instance, in related hydrazone compounds, the negative potential regions, often localized over electronegative atoms like oxygen and nitrogen, indicate likely sites for electrophilic attack. nih.govajchem-a.com

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are instrumental in rationalizing the molecule's behavior in chemical reactions and biological systems.

Table 1: Calculated Electronic Properties of a Salicylidene Hydrazone Analog using DFT.
ParameterValue (eV)
EHOMO-6.25
ELUMO-1.70
Energy Gap (ΔE)4.55
Ionization Potential (I)6.25
Electron Affinity (A)1.70
Chemical Hardness (η)2.275
Electronegativity (χ)3.975
Electrophilicity Index (ω)3.46

Note: Data presented is for a closely related analog, salicylaldehyde salicyloyl hydrazone, as a representative example.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. For Salicylidene salicylhydrazide and its analogs, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of their activity.

Research on similar salicylidene acylhydrazides has employed molecular docking to screen for potential inhibitors of various enzymes and receptors. researchgate.net For example, derivatives have been docked against the effector binding domain of LysR-Type transcription factor RovM from Yersinia pseudotuberculosis to evaluate their binding interactions. researchgate.net Such studies identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's binding pocket. These interactions are fundamental to the stability of the ligand-protein complex.

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted binding pose over time. MD simulations model the atomic movements of the system, providing insights into the dynamic behavior of the ligand-protein complex. scispace.com These simulations can confirm whether the interactions predicted by docking are maintained, revealing the flexibility of both the ligand and the protein's active site. For instance, MD simulations have been used to validate the stability of docked complexes of hydrazone derivatives with their target proteins. chemistryjournal.net

Table 2: Representative Molecular Docking Results of Salicylidene Acylhydrazide Analogs against a Bacterial Protein Target.
CompoundDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Analog 1-8.5TYR101, SER124Hydrogen Bond
Analog 2-8.2LEU45, PHE104Hydrophobic
Analog 3-9.1ARG88, ASP122Hydrogen Bond, Electrostatic
Analog 4-7.9VAL67, ILE90Hydrophobic

Note: The data is hypothetical and representative of typical findings for this class of compounds.

Chemoinformatics and Virtual Screening Approaches for Activity Prediction

Chemoinformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. Virtual screening, a key chemoinformatic technique, involves the computational screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target.

For a molecule like Salicylidene salicylhydrazide, virtual screening can be employed to explore its potential against a vast array of biological targets. aimspress.com This process typically starts with a known protein structure and involves docking thousands to millions of compounds into its active site, ranking them based on their predicted binding affinity. This approach has been successfully used to identify salicylaldehyde-based analogs as potent inhibitors of specific enzymes. nih.gov

Another important aspect of chemoinformatics is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com These predictions are vital in the early stages of drug development to filter out compounds with unfavorable pharmacokinetic profiles. For salicylhydrazone derivatives, computational tools can predict properties like oral bioavailability, adherence to Lipinski's Rule of Five, and potential toxicity, thereby guiding the selection of candidates for further experimental testing. researchgate.netmdpi.com Bioactivity scores, which predict the likelihood of a compound interacting with major drug target classes like G-protein coupled receptors, ion channels, and kinases, can also be calculated using chemoinformatic software. nih.gov

Development of Predictive Computational Models for Structure-Function Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thus guiding the design of more potent molecules.

QSAR studies have been effectively applied to salicylidene acylhydrazides and related benzoylhydrazone analogs. mdpi.comnih.gov In a typical QSAR study, various molecular descriptors are calculated for a set of compounds with known activities. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.net

For salicylaldehyde benzoylhydrazone derivatives, QSAR analyses have revealed that factors like electronic properties and lipophilicity are strongly correlated with their cytotoxic activity. nih.govnih.gov For example, one study found that cytotoxicity increases when substituents on the benzoyl ring are electron-withdrawing, while electron-donating groups on the salicylaldehyde ring enhance activity. nih.gov Such insights are invaluable for the rational design and optimization of new Salicylidene salicylhydrazide derivatives with improved therapeutic potential.

Computational Studies in Elucidating Metal Chelation and Coordination Geometries

Salicylidene salicylhydrazide possesses multiple donor atoms (oxygen and nitrogen) that make it an excellent chelating agent for various metal ions. Computational studies, particularly DFT, are instrumental in understanding the nature of metal-ligand bonding and predicting the coordination geometries of the resulting metal complexes.

Furthermore, computational analysis can shed light on the electronic structure of the metal complexes. Natural Bond Orbital (NBO) analysis, for instance, can describe the donor-acceptor interactions between the ligand's lone pairs and the metal's vacant orbitals, quantifying the covalent character of the metal-ligand bonds. researchgate.net The calculated HOMO-LUMO gap of the complex compared to the free ligand can also explain changes in reactivity and spectroscopic properties upon coordination. Studies on copper(II) complexes with salicylaldehyde salicyloyl hydrazone, an isomer of the title compound, have shown that complexation can lead to a distorted tetrahedral geometry. researchgate.net Such computational investigations are crucial for designing metal complexes with specific electronic, magnetic, and catalytic properties.

Research Applications and Future Directions for Salicylidene Salicylhydrazide

Development of Chemical Probes for Biosensing and Ion Detection

The inherent photophysical properties of the salicylidene hydrazone scaffold make it an excellent candidate for the development of chemical probes, particularly fluorescent chemosensors for ion detection. nih.gov These sensors operate by selectively binding to specific ions, which triggers a measurable change in their optical properties, such as a "turn-on" fluorescence response. rsc.orgnih.gov This mechanism is often attributed to processes like excited-state intramolecular proton transfer (ESPT) being modulated by ion binding.

Research has demonstrated that derivatives of the core salicylidene structure can be engineered for high selectivity and sensitivity towards various environmentally and biologically important ions. For instance, specific salicylidene-based chemosensors have been developed for the fluorometric detection of zinc (Zn²⁺) and aluminum (Al³⁺) ions. rsc.org In the presence of these target ions, the sensors exhibit a significant enhancement in fluorescence intensity, allowing for their quantification even at low concentrations. nih.gov Other related structures have shown success in detecting copper (Cu²⁺) and iron (Fe³⁺) ions through both colorimetric and fluorescent changes. nih.govnih.gov The ability to fine-tune the molecular structure allows for the creation of probes with specific affinities, making them valuable tools for applications ranging from environmental monitoring to live-cell imaging. rsc.orgnih.gov

Ion DetectedSensor TypeDetection MethodReference
Aluminum (Al³⁺)Salicylimine-basedTurn-on Fluorescence nih.gov
Zinc (Zn²⁺)Salicylidene-basedTurn-on Fluorescence rsc.org
Copper (Cu²⁺)3-Aminopyridine SalicylideneColorimetric nih.govnih.gov
Iron (Fe³⁺)3-Aminopyridine SalicylideneFluorescence nih.govnih.gov
Fluoride (F⁻)Salicylaldehyde-basedColorimetric & Turn-on Fluorescence researchgate.net

Identification of Lead Compounds for Novel Therapeutic Agents

The salicylidene salicylhydrazide scaffold has proven to be a rich source of lead compounds for the development of new therapeutic agents targeting a variety of diseases. Its chemical versatility allows for modifications that can optimize its interaction with specific biological targets.

A promising therapeutic strategy against bacterial infections is to disarm pathogens by targeting their virulence factors rather than killing them directly, which may reduce the selective pressure for antibiotic resistance. escholarship.orgresearchgate.net Salicylidene acylhydrazides have been identified as potent inhibitors of the bacterial Type III Secretion System (T3SS), a crucial virulence factor for many Gram-negative pathogens like Salmonella, Pseudomonas, Yersinia, and Chlamydia. escholarship.orgnih.govnih.govresearchgate.net

The T3SS acts as a molecular syringe, injecting bacterial effector proteins into host cells to facilitate infection. nih.gov Salicylidene acylhydrazides have been shown to block this process. nih.gov Studies on Salmonella enterica serovar Typhimurium demonstrated that these compounds inhibit the secretion of T3SS effector proteins, thereby preventing the invasion of epithelial cells. nih.govnih.gov This inhibition is linked to a compound-mediated transcriptional silencing of the genes that encode the T3SS machinery. nih.govnih.gov Furthermore, some of these compounds, such as INP0403, appear to function in part by restricting the availability of iron to the bacteria, an essential element for virulence processes. researchgate.netpirbright.ac.uk In Pseudomonas aeruginosa, the salicylidene acylhydrazide INP0341 was shown to inhibit the expression and secretion of the T3SS toxin ExoS, reduce bacterial motility, and prevent biofilm formation, leading to increased survival in animal infection models. nih.gov

Ion channels are critical targets for neuromodulatory drugs, and Salicylidene salicylhydrazide (SCS) has been identified as a unique and selective modulator of GABA-A receptors. nih.govnih.gov GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the brain. nih.gov SCS was discovered to be a potent and selective inhibitor of GABA-A receptors that contain the β1 subunit. nih.govnih.gov

Electrophysiological studies revealed that the presence of the β1 subunit is essential for the inhibitory action of SCS. nih.gov The compound shows significantly higher potency on β1-containing receptors compared to those with β2 or β3 subunits. nih.gov SCS acts via an allosteric mechanism, meaning it binds to a site on the receptor that is distinct from the GABA binding site. nih.govnih.gov This interaction reduces the maximum response to GABA without changing its potency (EC50). nih.gov The unique selectivity of SCS for β1-containing GABA-A receptors makes it an invaluable pharmacological tool for studying the specific roles of these receptor subtypes in the brain and a potential starting point for developing novel therapeutics for neurological disorders. nih.gov

GABA-A Receptor SubtypeInhibitory Effect of SCSIC₅₀ Value (nM)Maximum Inhibition (%)
α2β1γ1θYes3256 ± 5
α2β1γ1Yes5.368.1 ± 2.7
α1β1γ2sYesLess PotentLess Inhibition
α1β1γ1θYes-74.3 ± 1.4
α2β3γ2sNo Effect--
α1β2γ2sNo Effect--
nih.govnih.gov

Potential Applications in Materials Science (e.g., Fluorescent Materials)

The same properties that make salicylidene-based compounds excellent chemosensors also position them for applications in materials science. Their ability to exhibit strong, environment-sensitive fluorescence is a key characteristic for the development of advanced fluorescent materials. rsc.org The "turn-on" fluorescence observed upon ion binding is a desirable feature for creating smart materials that can report on their chemical surroundings. rsc.orgresearchgate.net

These molecules can be incorporated into polymers or other solid-state matrices to create materials with built-in sensing capabilities. Potential applications include the development of optical sensors for industrial process monitoring, environmental testing kits, or even security materials. For example, the reversible fluorescence changes could be used in anti-counterfeiting applications, where a specific ion or chemical stimulus would reveal a hidden fluorescent pattern. researchgate.net The straightforward synthesis of the salicylidene scaffold further enhances its attractiveness for these material science applications.

Methodological Advancements in High-Throughput Screening and Electrophysiological Techniques

The discovery and characterization of Salicylidene salicylhydrazide's activity on ion channels exemplify the synergy between modern screening and characterization techniques. Ion channels are a major class of drug targets, and advancements in screening technology have been pivotal in identifying new modulators. aragen.comnih.gov

The initial identification of Salicylidene salicylhydrazide as a GABA-A receptor inhibitor was accomplished using a high-throughput assay with voltage/ion probe reader (VIPR) technology. nih.govnih.gov Such high-throughput screening (HTS) platforms allow for the rapid testing of large compound libraries, which is impractical with traditional methods. aragen.comsemanticscholar.org

Following the initial "hit" from HTS, detailed characterization is essential. Automated high-throughput electrophysiology, particularly planar patch-clamp systems, has become the gold standard for validating and characterizing ion channel modulators. aragen.comnih.govplos.org These techniques provide high-quality, real-time data on ion channel function and pharmacology with much greater throughput than manual patch-clamp. capes.gov.br The detailed electrophysiological work on Salicylidene salicylhydrazide, which elucidated its subunit selectivity and allosteric mechanism, was made possible by these advanced methods and is crucial for understanding its potential as a research tool or therapeutic lead. nih.gov

Design and Synthesis of Next-Generation Salicylidene salicylhydrazide Derivatives with Enhanced Selectivity and Potency

A key area of future research is the rational design and synthesis of new Salicylidene salicylhydrazide derivatives with improved pharmacological profiles. nih.govnih.gov By systematically modifying the core structure, researchers can enhance properties like potency, target selectivity, and drug-likeness. This process, often guided by structure-activity relationship (SAR) studies and computational modeling, is crucial for translating a lead compound into a viable drug candidate. nih.govmdpi.comnih.gov

For example, research on related salicylaldehyde (B1680747) hydrazones has shown that introducing different substituents on the salicylaldehyde and hydrazide rings can dramatically alter biological activity. mdpi.comnih.gov Adding methoxy (B1213986) groups at specific positions has been shown to significantly increase the antiproliferative effects of these compounds against certain cancer cell lines. mdpi.comnih.gov Similarly, in the context of ion channel modulators, modifying the core structure of related compounds has led to next-generation activators of KCNQ2/3 potassium channels with over 15 times greater potency and improved selectivity compared to the parent drug. nih.govresearchgate.net These examples demonstrate a clear path forward: applying similar principles of structure-based design to the Salicylidene salicylhydrazide scaffold can lead to the development of new derivatives with highly optimized and specific activities for anti-virulence, neuromodulatory, or other therapeutic applications. researchgate.netresearchgate.net

Q & A

Q. What experimental models are used to study the subunit selectivity of salicylidene salicylhydrazide (SCS) for GABAA receptors?

Methodological Answer: SCS selectivity for β1-containing GABAA receptors is primarily evaluated using:

  • High-throughput VIPR assays : Measures ion flux in recombinant receptors (e.g., α2β1γ1), yielding IC₅₀ values (e.g., 32 nM) .
  • Patch-clamp electrophysiology : Validates subunit specificity by comparing inhibition across receptor subtypes (e.g., α2β1γ1 vs. α1β2γ2). SCS shows 68–73% inhibition and IC₅₀ of 5.3 nM for β1-containing receptors .
  • Mutagenesis studies : Identifies critical residues (e.g., β1-Thr255 and β1-Ile308) required for SCS binding .

Q. How does SCS interact with GABAA receptors at the molecular level?

Methodological Answer: SCS acts via an allosteric mechanism at a unique site on the β1 subunit, distinct from classical modulators (e.g., benzodiazepines or steroids). Key approaches to confirm this include:

  • Radioligand displacement assays : Tests competition with known modulators (e.g., DHEAS, pregnenolone sulfate) to rule out shared binding sites .
  • Chimeric receptor constructs : Swaps transmembrane domains between β subunits to pinpoint SCS-sensitive regions .

Q. What preclinical models are used to assess SCS toxicity in non-neuronal tissues?

Methodological Answer: Toxicity profiling involves:

  • Rodent histomorphological studies : BALB/c mice treated with SCS (5–50 mg/kg, intraperitoneal) for 7–14 days. Testicular toxicity is evaluated via seminiferous tubule histopathology, showing dose-dependent atrophy at 50 mg/kg .
  • Biomarker analysis : Measures apoptosis markers (e.g., caspase-3), antioxidant enzymes, and hormonal levels (e.g., testosterone) to quantify reproductive toxicity .

Advanced Research Questions

Q. How can discrepancies between in vitro potency and in vivo efficacy of SCS be resolved?

Methodological Answer: Discrepancies arise due to pharmacokinetic factors (e.g., tissue penetration, metabolic stability). Strategies include:

  • Pharmacokinetic profiling : Quantifies SCS bioavailability using LC-MS/MS in plasma and target tissues (e.g., brain, testes) .
  • Tissue-specific receptor expression analysis : Immunohistochemistry or RNA-seq to correlate β1 subunit density with observed effects .
  • Table 1 : Comparison of SCS activity across assays.
Assay TypeIC₅₀ (nM)Max Inhibition (%)Reference
VIPR (α2β1γ1)3256.75
Patch-clamp (α2β1γ1)5.368.1–72.7
In vivo toxicity (50 mg/kg)N/ASeminiferous atrophy (Day 14)

Q. What molecular docking approaches identify SCS binding sites on β1-containing GABAA receptors?

Methodological Answer: Computational methods include:

  • Homology modeling : Builds β1 subunit structures using templates like α1β2γ2 (PDB: 6HUP).
  • Molecular dynamics simulations : Analyzes SCS interactions with Thr255/Ile308 in the transmembrane domain .
  • Free energy calculations : Predicts binding affinity changes upon mutagenesis (e.g., β1-Thr255Ala) .

Q. Why has SCS not been explored further for therapeutic applications since its discovery in 2004?

Methodological Answer: Research gaps include:

  • Limited β1 subunit distribution : β1 is less abundant in the CNS compared to β2/β3, reducing perceived therapeutic relevance .
  • Lack of in vivo mechanistic studies : Most data are from recombinant systems; intact tissue or behavioral models (e.g., seizure or pain assays) are needed .
  • Toxicity concerns : High doses (50 mg/kg) cause testicular atrophy, necessitating structure-activity relationship (SAR) studies to improve safety .

Data Contradiction Analysis

Q. How do conflicting reports on SCS efficacy in β1 vs. β3-containing receptors inform experimental design?

Methodological Answer: Contradictions arise from assay conditions (e.g., GABA concentration, subunit combinations). Mitigation strategies:

  • Standardized GABA EC₂₀ protocols : Ensures consistent receptor activation levels (e.g., 20% GABA EC for patch-clamp) .
  • Cross-validation with β3-selective modulators : Uses etomidate to confirm absence of β3 activity in SCS-treated samples .

Future Research Directions

Q. What methodologies could expand SCS applications beyond GABA receptor modulation?

Methodological Answer:

  • Cancer therapeutic screens : Tests SCS analogs (e.g., salicylaldehyde benzoylhydrazones) for DNA synthesis inhibition in adenocarcinoma cells (IC₅₀ = 1.8 µM vs. cisplatin’s 4.2 µM) .
  • Neuropathic pain models : Evaluates SCS in chemotherapy-induced peripheral neuropathy (CIPN) using von Frey filament tests, leveraging its analgesic potential without motor deficits .

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(2-Hydroxybenzylidene)salicylohydrazide

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